ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate
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Overview
Description
Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate is a complex organic compound that features a benzodiazole core, a piperidine ring, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate typically involves multi-step organic reactions
Benzodiazole Core Formation: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Ethyl Benzoate Group Addition: The final step involves esterification to introduce the ethyl benzoate group, typically using ethanol and a carboxylic acid derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Piperidine Derivatives: Known for their pharmacological applications, piperidine derivatives are widely used in drug design.
Imidazole Derivatives: These compounds are key components in many pharmaceuticals and have a broad range of applications.
The uniqueness of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30N4O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 4-[[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C24H30N4O2/c1-2-30-23(29)20-12-10-19(11-13-20)18-28-22-9-5-4-8-21(22)27(24(28)25)17-16-26-14-6-3-7-15-26/h4-5,8-13,25H,2-3,6-7,14-18H2,1H3 |
InChI Key |
AHRUXHLRTWIMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4 |
Origin of Product |
United States |
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